

Application Notes and Protocols: BMS-795311 in Mouse Models

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Compound of Interest		
Compound Name:	BMS-795311	
Cat. No.:	B606252	Get Quote

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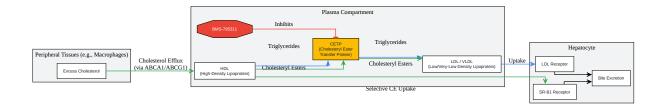
These application notes provide a comprehensive overview of the dosage and administration of **BMS-795311**, a potent cholesteryl ester transfer protein (CETP) inhibitor, in mouse models. The following sections detail its mechanism of action, summarize key quantitative data, and provide a detailed experimental protocol for its use in vivo.

Mechanism of Action: Inhibition of CETP

BMS-795311 is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, **BMS-795311** effectively blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels. This mechanism is a key area of investigation in the context of cardiovascular disease research. The targeted pathway is the reverse cholesterol transport pathway, a critical process for removing excess cholesterol from peripheral tissues.

Signaling Pathway





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Caption: Mechanism of BMS-795311 action on the reverse cholesterol transport pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for **BMS-795311** administration in mouse models.



Parameter	Value	Mouse Model	Administration Route	Reference
Effective Dose	1 mg/kg	Human CETP/apoB-100 dual transgenic mice	Oral	[1][2]
3-10 mg/kg	Human CETP (hCETP)/apoB- 100 dual transgenic mice	Oral (for 3 days)		
Pharmacokinetic s				
Oral Bioavailability	37%	Mouse	Oral	_
Cmax (at 10 mg/kg)	5.3 μg/mL	Mouse	Oral	
Terminal Elimination Half- life (t½)	6 hours	Mouse	Intravenous	
Plasma Clearance	2.0 mL/min/kg	Mouse	Intravenous	
Volume of Distribution	0.8 L/kg	Mouse	Intravenous	_
In Vitro Potency				
IC50 (Enzyme Assay)	4 nM	-	-	_
IC50 (Human Whole Plasma)	0.22 μΜ	-	-	



Experimental Protocol: Oral Administration in a Mouse Model of Dyslipidemia

This protocol describes a representative experiment to evaluate the efficacy of **BMS-795311** in a relevant mouse model.

- 1. Objective: To assess the effect of oral administration of **BMS-795311** on plasma HDL-C and LDL-C levels in human CETP/apoB-100 dual transgenic mice.
- 2. Materials:
- BMS-795311
- Vehicle solution: 10% Cremophor EL, 10% Ethanol, 80% Water[3] (or other suitable vehicle)
- Human CETP/apoB-100 dual transgenic mice (or other appropriate model)
- Standard rodent chow
- Oral gavage needles (20-22 gauge, curved)
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
- Centrifuge
- Lipid analysis assay kits (HDL-C and LDL-C)
- 3. Methods:
- Animal Acclimatization:
 - House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
 - Provide ad libitum access to food and water.
- Drug Formulation:



- Prepare a stock solution of BMS-795311 in the vehicle. For a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration would be 0.1 mg/mL.
- Vortex or sonicate the solution to ensure complete dissolution. Prepare fresh daily.

Dosing Procedure:

- Randomly assign mice to treatment groups (e.g., vehicle control, 1 mg/kg BMS-795311, 3 mg/kg BMS-795311, 10 mg/kg BMS-795311). A typical group size is 8-10 mice.
- Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 3-7 days for acute studies, longer for chronic studies).
- The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).

Sample Collection:

- Collect blood samples at baseline (before the first dose) and at specified time points posttreatment (e.g., 4, 8, and 24 hours after the final dose).
- Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into EDTAcoated tubes.
- Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.

Biochemical Analysis:

- Thaw plasma samples on ice.
- Measure HDL-C and LDL-C concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

Data Analysis:

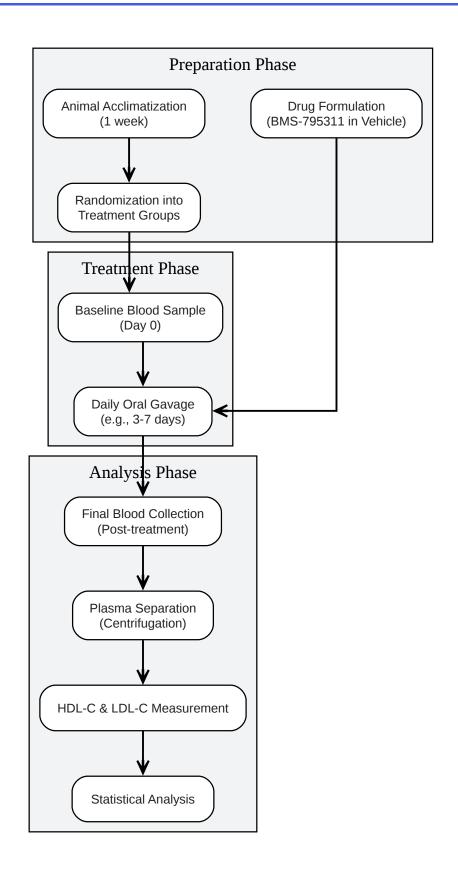
Calculate the mean and standard error of the mean (SEM) for each treatment group.



 Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control. A pvalue of <0.05 is typically considered statistically significant.

Experimental Workflow





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Caption: Workflow for an in vivo efficacy study of BMS-795311 in mice.



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